molecular formula C8H14N3O3 B056968 4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl CAS No. 113715-28-9

4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl

Cat. No.: B056968
CAS No.: 113715-28-9
M. Wt: 200.22 g/mol
InChI Key: GIDCTTSIAAOCCI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of INCB 3284 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of INCB 3284 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

INCB 3284 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving INCB 3284 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from these reactions include various intermediates that are further modified to achieve the final compound, INCB 3284 .

Scientific Research Applications

INCB 3284 has a wide range of scientific research applications, including:

Mechanism of Action

INCB 3284 exerts its effects by selectively binding to and inhibiting the chemokine receptor 2. This prevents the binding of monocyte chemoattractant protein-1 to the receptor, thereby blocking the downstream signaling pathways involved in inflammation and immune response. The inhibition of these pathways reduces the production of pro-inflammatory cytokines and other mediators .

Properties

InChI

InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDCTTSIAAOCCI-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CN=O)N(C(N1[O])(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(/C(=C\N=O)/N(C(N1[O])(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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